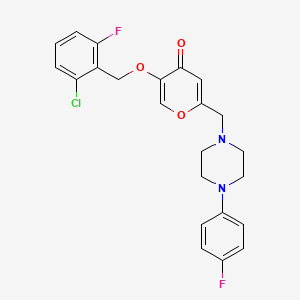

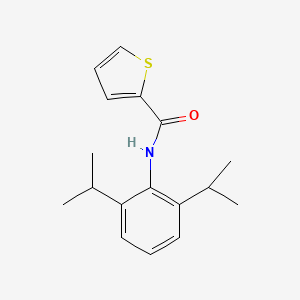

N-(2,6-二异丙基苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-diisopropylphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21NOS and its molecular weight is 287.42. The purity is usually 95%.

BenchChem offers high-quality N-(2,6-diisopropylphenyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-diisopropylphenyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

噻吩-2-甲酰胺衍生物,包括“N-(2,6-二异丙基苯基)噻吩-2-甲酰胺”,已被合成并评估其体外细胞毒活性 . 带有4-Cl-苯基环的衍生物对MCF-7、K562、HepG2和MDA-MB-231表现出强烈的抑制活性 .

抗菌应用

该化合物在抗菌微/纳米马达的开发中具有潜在的应用 . 这些马达表现出许多有趣的特性,包括其运动导致的增强传质和微混合,固有的抗菌能力,主动货物递送以及通过精确的微操纵进行靶向治疗 .

均相催化

N-(2,6-二异丙基苯基)噻吩-2-甲酰胺是一种N-杂环卡宾(NHC)配体,在均相催化中具有巨大的价值 . NHC配体具有卡宾中心的强σ-供体能力和可变的翼尖基团的空间位阻 .

有机半导体

噻吩衍生物在工业化学和材料科学中用作腐蚀抑制剂 . 噻吩介导的分子在有机半导体的进步中发挥着重要作用 .

有机发光二极管(OLED)

噻吩衍生物用于制造有机发光二极管(OLED) . 噻吩的独特特性使其成为OLED的合适候选者 .

抗菌特性

具有噻吩环体系的分子表现出许多药理特性,例如抗癌、抗炎、抗菌、抗高血压和抗动脉粥样硬化特性 .

抗炎药

苏丙芬是一种具有2-取代噻吩骨架的药物,被称为非甾体抗炎药 .

牙科麻醉剂

阿替卡因,一种2,3,4-三取代噻吩(3-正丙基氨基-α-丙酰氨基-2-甲氧羰基-4-甲基-噻吩盐酸盐),在欧洲用作电压门控钠通道阻滞剂和牙科麻醉剂 .

作用机制

Target of Action

The primary target of the compound “2-Thiophenecarboxamide,N-[2,6-bis(1-methylethyl)phenyl]-” is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for diseases such as diabetes and obesity .

Mode of Action

The compound interacts with its target, PTP1B, through key molecular interactions . These interactions inhibit the activity of PTP1B, which can lead to enhanced insulin signaling . This can potentially improve glucose homeostasis and energy balance, providing therapeutic benefits for conditions like diabetes .

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis and energy balance. By enhancing insulin signaling, the compound can potentially improve these physiological processes .

Result of Action

The compound has demonstrated in vitro cytotoxic activity, showing potent inhibitory activity against various cancer cell lines such as MCF-7, K562, HepG2, and MDA-MB-231 . This suggests that the compound could have potential applications in cancer therapy .

属性

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5-12H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIYUXAHSJWFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)

![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)